molecular formula C21H24N2O5 B2837274 3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide CAS No. 921541-57-3

3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Cat. No.: B2837274
CAS No.: 921541-57-3
M. Wt: 384.432
InChI Key: DJELWTCPDWBFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a chemical compound with the CAS Number 921586-80-3 and a molecular weight of 354.3997 g/mol. Its molecular formula is C20H22N2O4 . This compound features a benzoxazepine core structure, a class of heterocyclic compounds that have been investigated in various pharmacological contexts according to scientific literature. For instance, related benzoxazepine derivatives have been studied for their antiproliferative activities in cancer research . As a research chemical, this product is intended for in vitro applications in laboratory settings only. It is supplied for use by qualified professional researchers. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-21(2)12-28-18-7-6-14(10-17(18)23(3)20(21)25)22-19(24)13-8-15(26-4)11-16(9-13)27-5/h6-11H,12H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJELWTCPDWBFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzamide core: This can be achieved by reacting 3,5-dimethoxybenzoic acid with an appropriate amine under acidic or basic conditions.

    Introduction of the tetrahydrobenzo[b][1,4]oxazepin moiety: This step involves the cyclization of an intermediate compound, which can be facilitated by using specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the tetrahydrobenzo[b][1,4]oxazepin moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: The compound’s unique structure may offer therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide: This compound shares a similar benzamide core but differs in the substituents and the heterocyclic moiety.

    3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid:

Uniqueness

3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide stands out due to its unique combination of methoxy groups and the tetrahydrobenzo[b][1,4]oxazepin moiety, which imparts distinct chemical and biological properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) constructing the tetrahydrobenzoxazepin core via cyclization of substituted aminophenols with ketones or aldehydes under acidic conditions, and (2) coupling the core with 3,5-dimethoxybenzamide using carbodiimide-based coupling agents (e.g., DCC/DMAP). Optimization parameters include:

  • Temperature : Maintaining 0–5°C during coupling to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates amide bond formation.
    Yield improvements (>70%) are achieved via iterative reflux cycles and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Multi-modal spectroscopic and chromatographic techniques are employed:

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of methoxy groups and benzoxazepin ring conformation.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity.
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 453.2).
    X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What in vitro models are suitable for preliminary biological screening?

  • Methodological Answer : Standardized assays include:

  • Antiproliferative Activity : MTT assays using human cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorescence-based kinase or protease assays (e.g., EGFR, PARP) to identify mechanistic targets.
  • Solubility : Phosphate-buffered saline (PBS) or DMSO/PBS mixtures assess bioavailability limitations. Dose-response curves are normalized to vehicle controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3,5-dimethoxy and trimethyl groups in biological activity?

  • Methodological Answer : Systematic derivatization and comparative bioassays are critical:

  • Analog Synthesis : Replace methoxy groups with halogens (e.g., Cl, F) or alkyl chains to probe electronic/steric effects.
  • Trimethyl Modifications : Synthesize analogs with single methyl deletions (e.g., 3,3-dimethyl vs. 3-methyl) to assess ring conformation stability.
  • Biological Testing : Parallel screening in kinase panels (e.g., Eurofins KinaseProfiler) identifies target selectivity shifts. Data contradictions (e.g., reduced activity in HCT-116 vs. MCF-7) are resolved using siRNA knockdowns of suspected targets .

Q. What experimental strategies address contradictory data in reported antiproliferative effects across cell lines?

  • Methodological Answer : Contradictions often arise from assay variability or cell-specific metabolic factors. Robust approaches include:

  • Orthogonal Assays : Validate results with ATP-based viability assays (CellTiter-Glo) alongside MTT.
  • Microenvironment Mimicry : 3D spheroid models or co-cultures with stromal cells better replicate in vivo conditions.
  • Pharmacokinetic Profiling : LC-MS/MS quantifies intracellular compound levels to rule out uptake differences.
    Meta-analysis of dose-response matrices (e.g., SynergyFinder) identifies confounding variables .

Q. How can computational methods guide the optimization of this compound’s metabolic stability?

  • Methodological Answer : In silico tools predict metabolic hotspots:

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., demethylation of methoxy groups).
  • Docking Simulations : Glide or AutoDock Vina models interactions with hepatic enzymes (e.g., CYP3A4) to prioritize stable analogs.
    Experimental validation via liver microsome assays (human/rat) quantifies half-life improvements. Deuterated methoxy groups may reduce first-pass metabolism .

Q. What methodologies are employed to investigate synergistic effects with existing chemotherapeutics?

  • Methodological Answer : Combination index (CI) analysis via the Chou-Talalay method:

  • Fixed-Ratio Design : Co-administer with cisplatin or paclitaxel at non-toxic doses (e.g., IC₁₀–IC₂₀).
  • Mechanistic Interrogation : RNA-seq or phosphoproteomics identifies pathway crosstalk (e.g., enhanced DNA damage response).
  • In Vivo Models : Patient-derived xenografts (PDX) validate synergy while monitoring toxicity (e.g., body weight, hematology) .

Notes

  • Advanced questions emphasize mechanistic rigor and experimental troubleshooting.
  • Methodological answers integrate cross-disciplinary techniques (e.g., synthetic chemistry, computational biology).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.